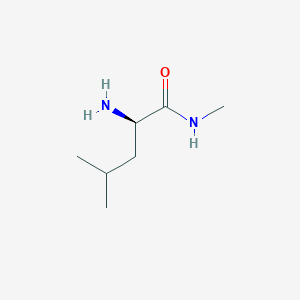

(R)-2-Amino-N-methyl-4-methylpentanamide

Description

Significance of Chiral Amino Acid Derivatives in Chemical Biology Research

Chiral amino acid derivatives are of paramount importance in chemical biology and drug discovery. The three-dimensional arrangement of atoms in these molecules dictates their biological activity. Because biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with chiral molecules. monash.edugoogle.com This means that one enantiomer of a chiral drug may have a desired therapeutic effect, while the other may be inactive or even cause adverse effects. google.com

The use of single-enantiomer compounds is a critical consideration in pharmaceutical development to enhance efficacy and reduce potential side effects. monash.edu Chiral amino acid derivatives serve as versatile building blocks, or synthons, in the asymmetric synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. google.com They are employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds. google.com

Furthermore, the introduction of non-natural amino acid derivatives, including D-amino acids and N-methylated versions, into peptides is a key strategy in medicinal chemistry. These modifications can lead to peptides with enhanced properties such as increased resistance to enzymatic degradation, improved membrane permeability, and better oral bioavailability.

Table 1: Comparison of Properties of L-amino vs. D-amino Acid-containing Peptides

| Property | Peptides with L-amino acids | Peptides with D-amino acids |

|---|---|---|

| Susceptibility to Proteolysis | High | Low |

| Biological Activity | Often high for natural targets | Can have novel or inhibitory activity |

| Immunogenicity | Can be immunogenic | Often less immunogenic |

| Use in Drug Design | Natural peptide therapeutic design | Design of more stable peptide drugs |

This table provides a generalized comparison based on established principles in peptide chemistry.

Overview of Leucine (B10760876) Amide Derivatives in Scientific Inquiry

Leucine and its derivatives have a broad range of applications in scientific research. L-Leucine amide hydrochloride, for instance, is utilized in studies related to protein synthesis, in the formulation of drugs for metabolic disorders, and as a supplement in cell culture media to promote cell growth. Leucine peptide amides have also been studied to understand their transport and metabolism in microorganisms like Escherichia coli.

The N-methylation of amino acids, including leucine, is a significant area of investigation. This modification involves the substitution of a hydrogen atom on the amide nitrogen with a methyl group. N-methylation can have a profound impact on the properties of peptides and other bioactive molecules. It is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. monash.edu This modification can also restrict the conformational flexibility of the peptide backbone, which can be advantageous in designing molecules that bind to specific biological targets with high affinity.

The synthesis of N-methylated amino acids can be challenging due to steric hindrance and the need to control racemization. Various synthetic methods have been developed to address these challenges, often involving the use of protecting groups and specific methylation reagents. monash.edu

Table 2: General Effects of N-Methylation on Peptide Properties

| Property | Unmodified Peptide | N-Methylated Peptide |

|---|---|---|

| Lipophilicity | Lower | Higher |

| Aqueous Solubility | Generally Higher | Can be lower or higher depending on context |

| Proteolytic Stability | Lower | Higher |

| Membrane Permeability | Lower | Higher |

| Conformational Flexibility | Higher | Lower |

This table summarizes general trends observed with N-methylation of peptides as discussed in the scientific literature. monash.edu

Properties

IUPAC Name |

(2R)-2-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of (R)-2-Amino-N-methyl-4-methylpentanamide. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be mapped.

¹H NMR Spectral Analysis and Signal Assignment

Key expected signals would include a doublet for the N-methyl protons, resulting from coupling to the adjacent amide proton. The methine proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) and amino protons. The methylene protons (C3) would also exhibit complex splitting patterns, appearing as multiplets. The methine proton at C4 would likely be a multiplet, and the two diastereotopic methyl groups attached to C4 would each present as a doublet. The protons of the primary amine and the secondary amide would be observable as broad singlets, and their chemical shifts could be solvent-dependent.

Predicted ¹H NMR Signal Assignments

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 3.0 - 3.4 | Multiplet |

| H-3 | 1.2 - 1.6 | Multiplet |

| H-4 | 1.6 - 1.9 | Multiplet |

| CH(CH₃)₂ | 0.8 - 1.0 | Doublet |

| NHCH₃ | 2.6 - 2.8 | Doublet |

| NH₂ | 1.5 - 2.5 | Broad Singlet |

¹³C NMR Spectral Analysis

Similarly, a predicted ¹³C NMR spectrum can be constructed. The carbonyl carbon of the amide group would be the most downfield signal. The chiral C2 carbon would resonate in the aliphatic region, as would the C3 and C4 carbons. The two non-equivalent methyl carbons attached to C4 and the N-methyl carbon would appear at higher fields.

Predicted ¹³C NMR Signal Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 175 - 178 |

| C-2 | 52 - 58 |

| C-3 | 40 - 45 |

| C-4 | 24 - 28 |

| CH(CH₃)₂ | 21 - 24 |

Stereochemical Assignment via NMR

The confirmation of the (R) stereochemistry at the C2 position is critical. While standard ¹H and ¹³C NMR can confirm the constitution of the molecule, advanced NMR techniques are typically required to assign the absolute configuration. This can be achieved through the use of chiral derivatizing agents or chiral solvating agents. By reacting this compound with a chiral agent, diastereomers are formed which will exhibit distinct NMR spectra, allowing for the differentiation of the (R) and (S) enantiomers. Alternatively, analysis in a chiral solvent can induce chemical shift differences between the enantiomers.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₆N₂O, the theoretical monoisotopic mass is 144.1263 g/mol . Therefore, a peak at an m/z value of approximately 145.1341 would be anticipated.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, HRMS would be used to experimentally determine the mass of the [M+H]⁺ ion. A measured mass that is very close to the calculated theoretical mass of 145.1341 would provide strong evidence for the correct elemental formula of C₇H₁₇N₂O⁺ for the protonated species, thereby confirming the molecular identity of the compound.

LC-MS/MS for Derivatized Compounds

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of amino compounds. For molecules like this compound, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and to improve ionization efficiency and fragmentation patterns in the mass spectrometer.

Derivatization involves reacting the primary amine group with a specific reagent to attach a moiety that imparts favorable analytical characteristics. Common derivatizing agents for amino acids and their derivatives include those that introduce a fluorescent or UV-active chromophore, or a group that is readily ionizable. For LC-MS/MS analysis, derivatization can lead to more predictable and structurally informative fragmentation.

In a typical LC-MS/MS workflow for a derivatized analogue of this compound, the derivatized compound is first separated from other components in the sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1) and then subjected to collision-induced dissociation (CID) in the second quadrupole (q2). The resulting fragment ions are then analyzed in the third quadrupole (Q3).

The fragmentation of N-methylated amino acid derivatives often involves characteristic losses. For instance, the MS/MS spectra of protonated N-methyl amino acids commonly show the loss of water and carbon monoxide, leading to the formation of an immonium ion. nih.gov Other frequent fragmentation pathways include the loss of the N-methylamino group or cleavage of the side chain. nih.gov These specific fragmentation patterns are invaluable for structural confirmation and for developing highly selective multiple reaction monitoring (MRM) methods for quantitative analysis.

Table 1: Illustrative LC-MS/MS Parameters for a Derivatized Amino Amide

| Parameter | Value |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of the derivatized compound |

| Product Ions (m/z) | Dependent on derivatizing agent and compound structure |

| Collision Energy | Optimized for specific transitions |

Note: This table represents typical starting conditions and would require optimization for the specific derivatized form of this compound.

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of chiral compounds. A combination of techniques is often utilized to obtain a complete profile of the substance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. When coupled with a mass spectrometer (HPLC-MS), it provides an additional layer of confirmation through mass-to-charge ratio detection. For a polar compound like this compound, reversed-phase HPLC is a common approach.

In a typical purity analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like formic or trifluoroacetic acid to improve peak shape. The purity is assessed by detecting the main peak corresponding to the compound and quantifying any impurity peaks, usually with a UV detector. HPLC-MS can then be used to identify the main peak by its molecular weight and to tentatively identify impurities based on their mass-to-charge ratios.

Ensuring the enantiomeric purity of a single-enantiomer compound is critical. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.). sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov

CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs are often effective. sigmaaldrich.com The mobile phase composition, which can be a mixture of alkanes and alcohols (normal phase) or aqueous buffers and organic solvents (reversed-phase), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Elution Order | Dependent on specific CSP and analyte interactions |

Note: The elution order and separation conditions are highly specific to the chiral stationary phase and the analyte, requiring empirical method development.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase. After development, the spots are visualized, often using a stain such as ninhydrin, which reacts with primary and secondary amines to produce a colored spot. The relative positions of the spots (Rf values) for the starting material and product allow for a qualitative assessment of the reaction's progress.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed infrared radiation versus frequency (or wavenumber, cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. The presence of a secondary amide group would give rise to a strong C=O (amide I) stretching vibration typically in the range of 1680-1630 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The primary amine group would exhibit N-H stretching vibrations, often as two peaks for the symmetric and asymmetric stretches, in the region of 3400-3250 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups (isobutyl and methyl) would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the amine and amide groups would be found in the fingerprint region (1400-1000 cm⁻¹).

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3250 (often two bands) | Medium |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | ~3300 | Medium-Strong, Sharp |

| Alkyl Groups (C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Amine/Amide | N-H Bend | 1650 - 1550 | Medium |

| Alkyl Groups (C-H) | C-H Bend | 1470 - 1350 | Medium |

| Amine/Amide | C-N Stretch | 1400 - 1000 | Medium |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Biochemical and Pharmacological Research Applications

Role as Building Blocks in Peptidomimetics and Enzyme Substrates

(R)-2-Amino-N-methyl-4-methylpentanamide, a derivative of the amino acid leucine (B10760876), serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring an N-methylated amide, provides specific steric and conformational properties that are leveraged in the design of peptidomimetics and specialized enzyme substrates. This modification can enhance metabolic stability and influence binding affinity to biological targets.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. This compound is utilized in the construction of peptidomimetic libraries, which are large collections of related compounds used in drug discovery to screen for biological activity.

The incorporation of N-methylated amino acid derivatives like this compound into a peptide backbone is a common strategy to introduce conformational constraints and resistance to enzymatic degradation. Methodologies for creating these libraries often involve solid-phase synthesis, where amino acids are sequentially added and modified on a resin support. nih.gov Techniques such as repetitive amide alkylations can be performed on the solid support following each amino acid coupling step to introduce the methyl group onto the amide nitrogen. nih.gov This approach allows for the systematic creation of thousands of distinct compounds with varied sequences and properties, which can then be screened for their ability to interact with specific biological targets. nih.govnih.gov The synthesis process can be designed to be metal-free, employing photoredox catalysis to generate unnatural amino acid residues within the peptide sequence. nih.govunimi.it

Table 1: Strategies in Peptidomimetic Library Synthesis

| Strategy | Description | Advantage |

|---|---|---|

| Solid-Phase Synthesis | Building the peptidomimetic sequence step-by-step on a solid resin support. | Allows for easy purification and automation of the synthesis process. nih.gov |

| N-Alkylation | Introduction of an alkyl group (e.g., methyl) onto the amide nitrogen of the peptide backbone. | Increases resistance to protease degradation and can constrain peptide conformation. nih.gov |

| Combinatorial Approach | Systematic combination of various building blocks to generate a large library of diverse compounds. | Enables the rapid screening of a vast chemical space for desired biological activity. nih.gov |

| Photoredox Catalysis | Using light and a photocatalyst to drive chemical reactions for creating unnatural amino acids. | Offers an innovative, metal-free method for synthesizing complex peptidomimetics. nih.govunimi.it |

The structural features of this compound make it a suitable component for the design of enzyme inhibitors and molecular probes. Enzyme inhibitors are crucial for studying enzyme function and are a major class of therapeutic drugs. Probes are used to detect and characterize enzyme activity in complex biological samples. nih.gov

Amino acids and their derivatives are frequently used as foundational scaffolds for developing enzyme inhibitors. nih.govresearchgate.net By modifying the core amino acid structure, researchers can design molecules that bind tightly to an enzyme's active site, blocking its catalytic function. The N-methylation in this compound is particularly significant because it can prevent cleavage by proteases, thus increasing the inhibitor's stability and duration of action in a biological system. Furthermore, the specific side chain (isobutyl group from leucine) can be tailored to fit into the substrate-binding pockets of target enzymes.

In the context of enzyme probes, this compound can be incorporated into a larger molecule that includes a reporter group (e.g., a fluorescent or isotopic label). nih.gov Such probes function as substrate analogues; they are recognized and bound by the target enzyme, allowing for its detection and quantification. nih.gov The stability conferred by the N-methyl group ensures that the probe is not rapidly degraded, enabling more reliable measurements of enzyme activity. nih.gov

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. ajwilsonresearch.comnih.gov Consequently, developing small molecules that can either inhibit or stabilize these interactions is a major goal in drug discovery. nih.govresearchgate.net Peptidomimetics derived from building blocks like this compound can be designed to mimic the specific amino acid sequences at the interface of a PPI.

By incorporating this N-methylated residue, a resulting peptidomimetic can adopt a more defined and stable conformation that fits precisely into the binding pocket on one of the target proteins, thereby disrupting its interaction with its partner. ajwilsonresearch.com The N-methylation helps to overcome the typical weaknesses of peptide-based drugs, such as poor metabolic stability and cell permeability. The design of these modulators is a complex task due to the large and often flat surfaces of PPI interfaces, but the use of conformationally constrained building blocks is a key strategy for success. ajwilsonresearch.comnih.gov

Enzyme Interaction and Inhibition Studies

The interaction of this compound and related compounds with specific enzymes has been a subject of research, particularly in the context of developing therapeutic agents.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, which are involved in regulating blood sugar levels. nih.gov Inhibitors of DPP-4 are an established class of drugs for the treatment of type 2 diabetes. nih.govnih.gov These inhibitors work by preventing the breakdown of incretin hormones, thereby increasing insulin (B600854) secretion and lowering blood glucose in a glucose-dependent manner. nih.gov

The active site of DPP-4 recognizes and cleaves peptides with a proline or alanine (B10760859) residue at the penultimate position from the N-terminus. Small molecules that mimic this substrate recognition can act as competitive inhibitors. Compounds structurally similar to dipeptides, including derivatives of amino acid amides, have been explored as potential DPP-4 inhibitors. The N-methylated amide structure of this compound could be incorporated into larger molecules designed to fit into the DPP-4 active site. This modification could provide a slow dissociation rate, enabling the compound to function as an effective competitive inhibitor of the enzyme. nih.gov

Table 2: Key Characteristics of DPP-4 and its Inhibitors

| Feature | Description |

|---|---|

| Enzyme Function | Inactivates incretin hormones (GLP-1 and GIP), which are crucial for glucose homeostasis. nih.gov |

| Therapeutic Target | Inhibition of DPP-4 is a validated strategy for managing type 2 diabetes. nih.gov |

| Mechanism of Inhibition | Inhibitors are typically small molecules that act as substrate mimetics, binding competitively to the enzyme's active site. nih.gov |

| Role of N-Methylation | Can enhance stability and modify binding kinetics, potentially leading to more potent and longer-acting inhibitors. |

Leucine aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins, showing a preference for leucine residues. nih.govnih.gov The substrate specificity of these enzymes is a key area of investigation. L-leucinamide is a known substrate for LAP, and its hydrolysis is often used to measure the enzyme's activity. researchgate.net

The potential for this compound to act as a substrate or inhibitor for leucine aminopeptidase (B13392206) is of biochemical interest. The N-methylation of the amide bond could significantly alter its interaction with the enzyme. It might render the bond resistant to cleavage, in which case the compound could act as a competitive inhibitor by binding to the active site without undergoing a reaction. Alternatively, the enzyme might still be able to hydrolyze the modified amide, albeit at a different rate compared to the non-methylated parent compound, L-leucinamide. Studying such interactions provides insight into the steric and electronic requirements of the LAP active site. nih.govresearchgate.net

Studies with Calpain Inhibitors

This compound and related L-leucine derivatives are integral components in the development of calpain inhibitors. Calpains are a family of calcium-dependent cysteine proteases involved in cellular functions like signal transduction. researchgate.net However, their overactivation is implicated in various pathological conditions, including neurological disorders like Alzheimer's disease and stroke, making them a significant therapeutic target. nih.gov

Leucine derivatives are frequently incorporated at the P2 position of peptidic inhibitors, a site critical for binding within the enzyme's active site. The design of these inhibitors often involves creating peptide-like molecules (peptidomimetics) that mimic the natural substrate of the enzyme. For instance, a series of peptidyl α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R were synthesized and evaluated as potent calpain inhibitors. researchgate.net The mechanism of inhibition involves the formation of a stable but reversible tetrahedral hemithioketal adduct between the inhibitor and the active site cysteine residue of calpain. researchgate.net

The effectiveness of these inhibitors is quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). Research has shown that modifications to the leucine-containing backbone can significantly influence potency and selectivity against different calpain isoforms (e.g., calpain I and calpain II) and other related proteases like cathepsin B. researchgate.net

Below is a table summarizing the inhibitory activity of representative leucine-derived peptidic inhibitors against calpain.

| Compound ID | Structure Moiety | Target Enzyme | Inhibitory Activity (IC50/Ki) |

| MDL 28,170 | Peptidic aldehyde | µ-calpain | IC50 ~0.07 µM |

| Compound 2a | 6-Pyridone 2-carboxamide | µ-calpain | IC50 = 2.81 µM nih.gov |

| 4a | Cbz-Leu-D,L-Abu-CONH-(CH2)3-adenin-9-yl | Calpain II | Ki = 70 nM researchgate.net |

| 5a | Cbz-Leu-D,L-Phe-CONH-(CH2)3-adenin-9-yl | Calpain II | Ki = 68 nM researchgate.net |

This table is for illustrative purposes and showcases the activity of inhibitors containing a Leucine (Leu) or Leucine-like moiety.

Interactions with other Enzymes and Transporters

Beyond its role in calpain inhibitors, the N-methylated leucine amide structure influences interactions with other biological targets. The N-methylation of the peptide bond is a known strategy to increase resistance to enzymatic degradation by peptidases, which can enhance the metabolic stability and in vivo half-life of peptide-based drugs.

Research into treatments for Alzheimer's disease has identified compounds incorporating N-methyl-L-leucinamide as inhibitors of β-amyloid peptide synthesis. google.comgoogle.com This suggests an interaction with the enzymes responsible for cleaving the amyloid precursor protein (APP), namely β-secretase and γ-secretase. Furthermore, studies on amino acid transport have shown that system A SNAT transporters (Sodium-coupled Neutral Amino Acid Transporters) are capable of recognizing and transporting N-methylated amino acids. researchgate.net This indicates that this compound may interact with these transporters, influencing its cellular uptake and distribution.

Applications in Drug Discovery Research

The unique chemical properties of this compound make it a valuable precursor and structural motif in the synthesis of complex molecules for drug discovery.

Precursors for Antimalarial Compounds

Chiral amino acid derivatives are crucial starting materials for the synthesis of novel antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. N-methylated amino acids like N-methyl-L-leucine have been used in the synthesis of complex natural products with antimalarial activity, such as cyclomarin A.

Additionally, research has focused on developing 4-aminoquinoline (B48711) analogues, a class of drugs that includes chloroquine. A robust synthetic strategy involves creating chiral N-methylated secondary amines from amino acid amides, which are then fused to a 4-chloroquinoline (B167314) core. This approach allows for the creation of a diverse library of compounds where the properties can be fine-tuned by altering the amino acid-derived side chain. The use of this compound in this context serves as a key step in building the chiral side chain intended to improve efficacy and overcome resistance mechanisms. semanticscholar.org

Use in PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. semanticscholar.org A PROTAC molecule consists of two active domains—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a chemical linker.

The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation of a stable ternary complex and affecting physicochemical properties like solubility and cell permeability. semanticscholar.orgchemscene.com Amino acids and their derivatives, including leucine derivatives, are used as building blocks to construct these linkers, allowing for precise control over length, rigidity, and stereochemistry. The N-methylation of amide bonds within the linker is a recognized strategy to reduce the number of hydrogen bond donors, which can significantly improve a compound's passive cell permeability—a common challenge for these large molecules. chemscene.com Therefore, this compound represents a strategic building block for optimizing the pharmacokinetic properties of PROTACs.

Targeting Neurological Disorders through Alkynyl Amides

In the pursuit of new treatments for neurological disorders, diverse chemical scaffolds are being explored. The primary amine of this compound makes it a suitable precursor for the synthesis of various functional groups, including alkynyl amides (ynamides). While direct studies linking alkynyl amides derived specifically from this compound to neurological applications are not prominent, the underlying chemical principles and therapeutic targets are subjects of ongoing research.

Leucine derivatives themselves are key components in inhibitors designed for neurological targets. For example, inhibitors of β-secretase, an enzyme central to the formation of amyloid plaques in Alzheimer's disease, have been developed from structures incorporating N-methyl-L-leucinamide. google.comgoogle.com The synthesis of alkynyl amides from such a precursor would represent a novel chemical modification, creating a new class of molecules for screening against neurological targets.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. lkouniv.ac.in This method is crucial for understanding how a ligand like (R)-2-Amino-N-methyl-4-methylpentanamide might interact with a biological target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. mdpi.comsamipubco.com Lower binding energy scores generally indicate a more stable and favorable interaction.

The interactions stabilizing the ligand-receptor complex are multifaceted and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com For this compound, the primary amine (-NH2) and the secondary amide (-NH-) group can act as hydrogen bond donors, while the carbonyl oxygen (=O) can act as a hydrogen bond acceptor. The isobutyl side chain provides a hydrophobic character, facilitating interactions with nonpolar pockets within a receptor's active site.

While specific docking studies for this compound are not extensively detailed in the public literature, the principles can be illustrated by examining simulations of similar molecules. For instance, in studies of other small molecule inhibitors, docking simulations successfully identify key amino acid residues that form hydrogen bonds or hydrophobic contacts, thereby anchoring the ligand in the binding pocket. mdpi.comresearchgate.net The stability of these docked poses is often further investigated using molecular dynamics simulations. researchgate.net

Table 1: Potential Ligand-Target Interactions for this compound

| Molecular Feature | Type of Interaction | Potential Interacting Residue Types |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |

| Amide Hydrogen (-NH-) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Carbonyl Oxygen (=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov QSAR models are developed to predict the activity of new, unsynthesized molecules, thereby guiding lead optimization in drug discovery. nih.govnih.gov

A QSAR study involves calculating various molecular descriptors for a set of compounds and then using statistical methods, such as multiple linear regression, to create an equation that relates these descriptors to the observed biological activity. nih.govijnrd.org Key descriptors often fall into three categories:

Steric: Parameters related to the size and shape of the molecule, such as the Taft steric parameter (Es). nih.gov

Electronic: Descriptors that quantify the electronic properties of a substituent, such as the Hammett electronic parameter (σp). nih.gov

Lipophilic: Parameters that describe the hydrophobicity of the molecule, such as the partition coefficient (LogP) or the lipophilic substituent constant (πp). nih.gov

For a series of analogs based on the this compound scaffold, a QSAR model could be developed to understand how modifications affect a specific biological endpoint. For example, altering the N-methyl group to an N-ethyl group would change the steric and lipophilic parameters, and a QSAR model could predict the resulting change in activity. mdpi.com The predictive power of such models is rigorously validated to ensure their reliability. nih.gov

Table 2: Key Descriptors in QSAR Modeling for this compound Analogs

| Descriptor Type | Parameter Example | Structural Feature Influenced | Potential Impact on Activity |

|---|---|---|---|

| Steric | Es (Taft Parameter) | Size of N-alkyl group, isobutyl group modifications | Can influence binding pocket fit and selectivity. nih.gov |

| Electronic | σp (Hammett Constant) | Substituents on an aromatic ring (if added) | Modulates electronic interactions with the target. nih.gov |

Structure-Based Design Principles

Structure-based drug design utilizes the three-dimensional structural information of the biological target, obtained through methods like X-ray crystallography, to design ligands with higher affinity and selectivity. lkouniv.ac.in This approach is complementary to ligand-based methods like QSAR and relies on understanding the precise geometry and chemical nature of the receptor's binding site.

Based on the insights from molecular docking of this compound, medicinal chemists can propose specific modifications to enhance its binding. For example, if the isobutyl group is found to be in a hydrophobic pocket with additional unoccupied space, it could be extended or branched to improve van der Waals contacts and increase potency. Conversely, if the primary amine is not forming an optimal hydrogen bond, its position could be altered, or the scaffold could be modified to better present it to a hydrogen bond acceptor in the receptor.

Structure-activity relationship (SAR) studies on related compounds often provide guiding principles. For instance, research on various molecular scaffolds has shown that the presence and position of certain substituents, such as halogens or methyl groups on a phenyl ring, can be essential for inhibitory effects on specific targets. frontiersin.org These principles allow for the rational design of new analogs with potentially improved pharmacological profiles.

Table 3: Illustrative Structure-Based Design Strategies for this compound

| Target Moiety | Design Strategy | Rationale |

|---|---|---|

| Isobutyl Group | Increase size (e.g., to isopentyl) | To better fill a large hydrophobic pocket. |

| N-methyl Group | Replace with larger alkyl or cyclic groups | To explore new interactions or alter conformational flexibility. |

| Amide Bond | Bioisosteric replacement (e.g., with ester) | To modify hydrogen bonding capacity and metabolic stability. |

Conformational Analysis and Molecular Dynamics

While docking provides a static snapshot of a ligand in a binding site, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior. nih.gov this compound, like most small molecules, is flexible and can adopt multiple low-energy three-dimensional shapes or conformations.

Conformational analysis aims to identify the most stable conformations of the molecule in different environments (e.g., in solution or in a protein's active site). The presence of the N-methyl group, as seen in this compound, can restrict the rotation around the adjacent peptide bond, reducing the number of available conformations. nih.gov This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon complex formation.

Molecular dynamics simulations compute the motion of every atom in a system over time, providing a detailed picture of the stability of the ligand-receptor complex. mdpi.comnih.gov An MD simulation can reveal whether the key interactions predicted by docking are maintained over a period of nanoseconds, assess the flexibility of different parts of the molecule and the protein, and calculate binding free energies with higher accuracy. mdpi.comsamipubco.com These simulations are essential for validating docking poses and understanding the dynamic nature of molecular recognition. mdpi.com

Table 4: Goals and Outputs of Conformational and Dynamic Studies

| Technique | Primary Goal | Key Outputs |

|---|---|---|

| Conformational Analysis | Identify stable 3D structures. | Low-energy conformers, Ramachandran plots, dihedral angle distributions. |

Derivatization and Structure Activity Relationship Sar Investigations

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of (R)-2-Amino-N-methyl-4-methylpentanamide often involves modifications at the N-terminal amine, the amide nitrogen, or the isobutyl side chain. Standard peptide synthesis methodologies are frequently employed to create new analogs.

N-Acyl Derivatives: A common strategy involves the acylation of the primary amine. This can be achieved by reacting the parent compound with various acyl chlorides or carboxylic acids under appropriate coupling conditions. For instance, treatment with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. These reactions are typically straightforward and allow for the introduction of a wide array of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems. researchgate.net

Synthesis of N-Acyl Leucinamide Derivatives

| Starting Material | Reagent | Derivative Class |

|---|---|---|

| (R)-Leucinamide | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Leucinamide |

| (R)-Leucinamide | Benzoyl Chloride | N-Benzoyl Leucinamide |

This table illustrates common synthetic pathways for creating N-acyl derivatives from a parent leucinamide structure.

C-Terminal Amide Modifications: The N-methyl amide group can also be a target for modification. While synthetically more challenging than N-terminal modification, it is possible to create derivatives with different alkyl or aryl substituents on the amide nitrogen. These modifications can significantly impact the molecule's hydrogen bonding capacity and steric profile.

The characterization of these new derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the chemical structure and confirming the success of the synthetic modifications. Mass spectrometry provides accurate molecular weight information, further confirming the identity of the synthesized compounds. For chiral compounds, techniques like chiral High-Performance Liquid Chromatography (HPLC) are used to verify the stereochemical integrity of the final products. mdpi.commdpi.comnih.gov

Systematic Structural Modifications and Their Research Implications

Systematic structural modifications are the cornerstone of SAR studies, providing insights into which molecular features are essential for a desired biological effect.

N-Methylation: The existing N-methyl group on the amide nitrogen is a key structural feature. Further N-methylation at the primary amine can have profound effects. N-methylation is known to enhance the pharmacokinetic properties of peptides and their derivatives, such as increased metabolic stability and improved cell permeability. nih.gov This is because the N-methyl group can protect against enzymatic degradation and increase the lipophilicity of the compound. However, this modification also removes a hydrogen bond donor, which could negatively impact binding to a biological target if that interaction is crucial.

Side Chain Modifications: The isobutyl side chain of the leucine (B10760876) residue is a key determinant of its hydrophobic character. Modifications to this side chain can modulate the compound's lipophilicity and how it fits into a binding pocket. For example, replacing the isobutyl group with smaller (like in valine derivatives) or larger, more complex hydrophobic groups (like in tert-leucine or phenylalanine derivatives) can drastically alter biological activity. Studies on related compounds have shown that such changes significantly influence potency and selectivity for specific receptors. nih.gov

Research Implications: These modifications have significant implications for various research areas. In drug discovery, SAR studies guide the optimization of lead compounds to improve efficacy and reduce side effects. For instance, in the development of enzyme inhibitors, systematic modifications can identify derivatives with higher potency and selectivity. nih.gov In the study of amino acid transporters, modifying the structure helps to map the binding site and understand the structural requirements for substrate recognition. nih.gov

Impact of Structural Modifications on Biological Properties

| Modification Type | Potential Research Implication | Reference Example |

|---|---|---|

| N-terminal Acylation | Altered receptor binding and specificity | N-Acyl Coumarin Derivatives nih.gov |

| N-Methylation | Increased metabolic stability, altered conformation | N-Methylated Peptides nih.gov |

| Side Chain Alteration | Modified hydrophobicity and target affinity | Leucinamide vs. Valinamide (B3267577) analogs nih.gov |

This interactive table summarizes the research implications of different structural modifications based on studies of related amino acid derivatives.

Comparative Analysis with Structurally Similar Compounds and Other Amino Acid Derivatives

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Comparison with other Leucine Derivatives: this compound is a derivative of L-leucinamide. Comparing its activity to L-leucinamide itself can reveal the importance of the N-methyl group on the amide. Furthermore, comparison with N-unsubstituted amides or amides with larger N-alkyl groups can provide a more detailed understanding of the steric and electronic requirements at this position. Novel leucine ureido derivatives have been synthesized and evaluated as potent aminopeptidase (B13392206) N inhibitors, demonstrating how modifications to the core leucine structure can yield highly active compounds. nih.gov

Comparison with Derivatives of Other Amino Acids: A crucial aspect of SAR is comparing derivatives of different amino acids. For example, studies on synthetic cannabinoid receptor agonists derived from amino acid amides have shown a clear hierarchy in potency: tert-leucinamide derivatives were more potent than valinamide derivatives, which were significantly more potent than phenylalaninamide derivatives. nih.gov This highlights the critical role of the side chain's size and shape in receptor interaction. Such comparative analyses are vital for determining the optimal amino acid scaffold for a specific biological target.

Comparative Activity of Amino Acid Amide Derivatives

| Amino Acid Scaffold | Relative Potency (Example from Cannabinoid Receptor Agonists) | Key Structural Feature |

|---|---|---|

| tert-Leucinamide | High | Bulky t-butyl group |

| Valinamide | Medium | Isopropyl group |

This table provides a comparative analysis of potency based on the amino acid side chain in a specific class of compounds, illustrating a common SAR trend. nih.gov

Stereochemical Effects on Biological Activity and Research Outcomes

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms is often critical for recognition by and interaction with biological macromolecules such as enzymes and receptors.

The "(R)" configuration at the alpha-carbon is derived from the natural L-amino acid, L-leucine. It is common for biological systems to exhibit a high degree of stereoselectivity. For instance, the (S)-enantiomer of a compound (corresponding to D-amino acids) may show significantly lower or even no biological activity compared to the (R)-enantiomer. In some cases, the "unnatural" enantiomer might even exhibit a different or antagonistic activity.

Research on the biological evaluation of fluorinated amino acid analogs for PET imaging of brain tumors demonstrated that the (S)-enantiomer (in that specific naming context) provided higher tumor uptake and better imaging properties than the (R)-enantiomer. nih.govresearchgate.net This stereopreference is often attributed to the specific interactions with chiral amino acid transporters on the cell surface.

Similarly, studies on other bioactive small molecules have consistently shown that stereochemistry can lead to significant differences in activity. This is often because one enantiomer fits optimally into a chiral binding site, while the other does not. This stereoselectivity can be a result of more favorable binding interactions, or it could be due to stereoselective cellular uptake or metabolism. Therefore, any derivatization of this compound must carefully control the stereochemistry to retain the desired biological effects. The synthesis of derivatives often aims to be stereospecific to avoid the formation of diastereomeric mixtures, which can be difficult to separate and may complicate the interpretation of biological data. nih.gov

Emerging Research Directions and Future Perspectives

Advancements in Asymmetric Synthesis of Leucine (B10760876) Amide Derivatives

The precise stereochemical control in the synthesis of chiral molecules like (R)-2-Amino-N-methyl-4-methylpentanamide is paramount for their biological function. Recent advancements in asymmetric synthesis have provided more efficient and selective methods for producing enantiomerically pure leucine amide derivatives.

One of the most widely applied methods for the N-methylation of amino acids involves the use of sodium hydride and methyl iodide. nih.gov This technique has been successfully utilized for the N-methylation of N-acyl and N-carbamoyl amino acids, providing a foundational method for creating N-methylated derivatives of leucine and other amino acids. nih.gov The process allows for the generation of N-methyl amino acids with high optical purity. nih.gov

Enzymatic and chemo-enzymatic methods are also gaining prominence due to their high selectivity and mild reaction conditions. For instance, the discovery of new bacterial strains, such as Mycobacterium sp. JX009, has enabled the highly enantioselective synthesis of L-tert-butyl leucine through the hydrolysis of its amide. rsc.org Such biocatalytic approaches offer a green and efficient route to optically active leucine derivatives. The modified Strecker synthesis, combined with a final enzymatic deamidation step, has also been employed to produce novel leucine derivatives like γ-methyl-l-leucine.

Furthermore, the use of chiral auxiliaries remains a robust strategy. For example, the alkylation of a propionylated Evans' auxiliary or the diastereoselective conjugate addition of an organocopper reagent to a crotonate tethered to a chiral sultam have been effective in creating the stereogenic center at C-4 of leucine. researchgate.net These methods provide excellent stereocontrol, often achieving diastereomeric excesses greater than 98%. researchgate.net

| Method | Key Features | Example Application |

| N-methylation with NaH/MeI | Widely applicable, high yields for N-acyl/carbamoyl amino acids. | Synthesis of various N-methyl amino acids. nih.gov |

| Enzymatic Hydrolysis | High enantioselectivity, mild conditions, environmentally friendly. | Synthesis of L-tert-butyl leucine using Mycobacterium sp. JX009. rsc.org |

| Chiral Auxiliaries | Excellent stereocontrol (>98% de), versatile for different derivatives. | Synthesis of isotopically labeled L-leucine. researchgate.net |

Integration into Complex Biologically Active Molecules

N-methylation significantly impacts the conformational properties of a peptide. By constraining the peptide backbone, it can promote the formation of specific secondary structures like β-turns, which can be crucial for binding to biological targets. nih.gov This conformational rigidity can enhance the binding affinity and specificity of peptide drugs, potentially converting an agonist into an antagonist. mdpi.com However, the ribosomal incorporation of sterically hindered N-methylated amino acids like N-methyl leucine has proven to be challenging, with lower efficiency compared to smaller N-methylated amino acids like N-methyl alanine (B10760859). rsc.org Recent strategies using modified bacterial ribosomes and elongation factor P are being explored to improve the efficiency of incorporating these bulky residues into proteins and peptides. rsc.orgresearchgate.net

The synthesis of peptides rich in N-methylated amino acids presents unique challenges. The coupling of a protected N-methylamino acid to another N-methylamino acid often results in low yields. nih.gov To overcome this, specific coupling reagents such as PyAOP or PyBOP/HOAt have been identified as more effective. nih.gov

| Property Enhanced by N-methylation | Mechanism | Therapeutic Implication |

| Proteolytic Stability | Steric hindrance at the amide bond prevents peptidase recognition. longdom.org | Longer in vivo half-life, reduced dosing frequency. longdom.org |

| Membrane Permeability | Reduced hydrogen bonding capacity and increased lipophilicity. mdpi.com | Improved oral bioavailability. mdpi.com |

| Conformational Rigidity | Restriction of the peptide backbone's flexibility. nih.gov | Enhanced binding affinity and selectivity to biological targets. mdpi.com |

| Solubility | Inhibition of interchain hydrogen bonding can improve solubility. mdpi.com | Better formulation and delivery characteristics. |

Novel Applications in Chemical Probes and Biosensors

Leucine amide derivatives are increasingly being utilized as recognition motifs in the design of chemical probes and biosensors for detecting specific enzymes. A prominent example is the development of probes for leucine aminopeptidase (B13392206) (LAP), an enzyme that is often overexpressed in various types of cancer cells and serves as a significant biomarker. researchgate.netmdpi.com

The general design of these probes involves conjugating a leucine amide moiety to a fluorophore or a luminophore. In the presence of LAP, the enzyme specifically cleaves the N-terminal leucine amide bond. nih.gov This cleavage event triggers a change in the electronic properties of the signaling molecule, leading to a detectable change in fluorescence or chemiluminescence. nih.govmdpi.com

For instance, fluorescent probes have been developed using various dyes such as rhodamine, BODIPY, and near-infrared (NIR) fluorophores. nih.govrsc.orgresearchgate.net Probes like Leu-HMRG, based on a hydroxymethyl rhodamine green scaffold, exhibit a dramatic increase in fluorescence (over 400-fold) upon interaction with LAP. rsc.org Similarly, BODIPY-based probes can provide a ratiometric and turn-on fluorescence response to LAP activity. researchgate.net Chemiluminescent probes have also been designed, offering high sensitivity and an excellent signal-to-noise ratio for in vivo imaging of LAP activity in tumors. mdpi.com

While the current research predominantly focuses on L-leucine derivatives for LAP detection, the exploration of (R)-leucine or N-methylated leucine amides in such probes remains a largely untapped area. The specific stereochemistry and modified amide bond of this compound could potentially be exploited to develop probes with different selectivity profiles or resistance to non-specific enzymatic degradation, opening new avenues for diagnostic tool development.

| Probe Type | Signaling Moiety | Detection Principle | Application |

| Fluorescent | Rhodamine, BODIPY, NIR dyes | LAP-mediated cleavage of leucine amide releases the fluorophore, causing a change in fluorescence. nih.govrsc.orgresearchgate.net | In vitro and in vivo imaging of LAP in cancer cells and tissues. nih.govrsc.orgresearchgate.net |

| Chemiluminescent | Dioxetane luminophore | Enzymatic cleavage triggers a chemical reaction that produces light. mdpi.com | Highly sensitive detection of LAP in biological samples and for in vivo imaging. mdpi.com |

Computational Predictions for New Derivative Design and Optimization

Computational modeling and in silico studies are becoming indispensable tools for the rational design and optimization of new amino acid derivatives and peptides. These methods allow researchers to predict the structural and pharmacokinetic properties of novel molecules before their synthesis, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By analyzing a series of related compounds and their biological activities, QSAR models can identify the key molecular descriptors that influence a molecule's potency. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective compounds.

Computational approaches are also used to predict the permeability and oral bioavailability of cyclic peptides containing N-methylated amino acids. By creating virtual libraries of N-methylated peptide diastereomers and calculating their properties, researchers can identify candidates with drug-like characteristics for synthesis and experimental testing. nih.gov These predictive models are becoming increasingly accurate and are accelerating the discovery of new peptide-based therapeutics. tandfonline.com

| Computational Method | Purpose | Application in Leucine Amide Derivative Design |

| Molecular Dynamics (MD) Simulations | Predict conformational behavior and stability of molecules. rsc.org | Understanding the structural impact of N-methylation on leucine-containing peptides. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with biological activity. mdpi.com | Predicting the inhibitory activity of new leucine amide derivatives against specific targets. mdpi.com |

| Virtual Screening and Docking | Predict the binding of ligands to biological targets. | Identifying potential protein targets and optimizing the binding affinity of new derivatives. |

| Permeability Predictions | Estimate the ability of a molecule to cross biological membranes. nih.gov | Designing N-methylated cyclic peptides with improved oral bioavailability. nih.gov |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of (R)-2-Amino-N-methyl-4-methylpentanamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying stereochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Pair these with chiral HPLC or polarimetry to assess enantiomeric purity. Cross-reference spectral data with databases like Reaxys or SciFinder to validate novel derivatives .

Q. What safety protocols are essential when handling this compound in synthetic workflows?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and employ chemical-resistant lab coats. Store the compound at -20°C in airtight containers to prevent degradation. Safety Data Sheets (SDS) for analogous amino acid derivatives recommend immediate neutralization of spills with inert adsorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can enzymatic strategies be optimized for enantioselective synthesis of this compound?

- Methodological Answer : Screen nitrilases or transaminases for kinetic resolution of racemic mixtures. For example, immobilized enzymes (e.g., on silica supports) enhance reusability and yield. Monitor reaction progress via LC-MS and adjust pH/temperature to favor (R)-enantiomer formation, as demonstrated in chemoenzymatic syntheses of related (R)-2-phenylglycine derivatives .

Q. What experimental approaches address contradictions in reported bioactivity data for this compound across cell-based assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate target engagement. Apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases, and replicate studies with independent synthetic batches .

Q. How can computational tools streamline the design of this compound derivatives with improved metabolic stability?

- Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME to identify metabolically labile sites (e.g., methyl groups). Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Validate predictions by synthesizing fluorinated or deuterated analogs and testing hepatic microsomal stability .

Q. What are the challenges in scaling up enantiopure this compound, and how can they be overcome?

- Methodological Answer : Key issues include racemization during crystallization and enzyme denaturation in bioreactors. Mitigate these via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.